molecular formula C12H8FN3O2S B1682493 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol CAS No. 370073-65-7

2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol

Cat. No. B1682493
M. Wt: 277.28 g/mol
InChI Key: JBBNLKMLYZFWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol” is a chemical compound with the molecular formula C12H8FN3O2S and a molecular weight of 277.28 g/mol1. It is soluble in DMSO1. The exact mass of the compound is 277.03211. The compound is available in the form of a solid powder1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol”. However, there are related studies on the synthesis of thiazolo[4,5-b]pyridines2. These studies might provide some insights into potential synthetic routes for this compound.



Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one1. The InChI and SMILES strings provide a textual representation of the compound’s structure1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol”. Further research or experimental data would be needed to provide a detailed analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The compound is a solid powder1. It is soluble in DMSO1. The exact mass of the compound is 277.03211. The compound’s complexity rating is unknown1.


Scientific Research Applications

Fluorescence Applications

Carbon dots derived from organic fluorophores, similar to the structure of interest, have been identified for their high fluorescence quantum yields, expanding their application in bioimaging and sensor technologies (Lei Shi et al., 2016).

Anticancer and Neuroprotective Activities

Research has shown that derivatives of thiazolo[4,5-b]pyridine exhibit potent anticancer activity against various cancer cell lines, including those derived from the nervous system, lung carcinoma, and colon adenocarcinoma. These compounds inhibit tumor cell proliferation and migration while exerting a trophic effect in neuronal cell culture, showcasing their neuroprotective potential (W. Rzeski, J. Matysiak, & M. Kandefer-Szerszeń, 2007).

Anti-inflammatory and Antinociceptive Activities

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and antinociceptive properties, showing significant activities without high ulcerogenic potential (O. Alam et al., 2010).

Antimicrobial Agents

Compounds featuring the thiazolo[4,5-b]pyridine scaffold have been synthesized and screened for their antibacterial activities, indicating their potential use in developing new antimicrobial agents (A. Solankee & J. Patel, 2004).

Safety And Hazards

The compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1. The storage condition is described as dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)1.


Future Directions

The compound “2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol” has immense potential for scientific exploration1. Its unique properties offer a promising avenue for groundbreaking research in various scientific fields1. However, more research is needed to fully understand its properties and potential applications.


Please note that this analysis is based on the available information and may not be comprehensive. Further research and experimental data would be needed for a more detailed understanding of this compound.


properties

IUPAC Name

2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2S/c13-6-1-3-7(4-2-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBNLKMLYZFWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(S2)C(=CC(=O)N3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327068
Record name 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17505973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol

CAS RN

370073-65-7
Record name 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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